molecular formula C15H15NO4 B2572646 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid CAS No. 926211-16-7

3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid

Cat. No.: B2572646
CAS No.: 926211-16-7
M. Wt: 273.288
InChI Key: SNFJCDZYWMZLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis and Characterization

Molecular Architecture and IUPAC Nomenclature

3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid is a benzoic acid derivative featuring a substituted aromatic ring. Its molecular architecture includes:

  • Benzoic acid backbone : A benzene ring substituted with a carboxylic acid group at position 1.
  • Ethoxy group : An ethoxy (-OCH2CH3) substituent at position 3.
  • Pyridin-2-ylmethoxy group : A methoxy (-OCH2-) linker connecting the benzene ring at position 4 to a pyridine ring, where the substituent is attached at the 2-position of the pyridine.

The IUPAC name is derived systematically:

  • Parent chain : Benzoic acid (C6H5COOH).
  • Substituents :
    • Ethoxy at position 3.
    • Pyridin-2-ylmethoxy at position 4.

The molecular formula is C₁₅H₁₅NO₄ , with a molecular weight of 273.28 g/mol .

Property Value Source
Molecular Formula C₁₅H₁₅NO₄
Molecular Weight 273.28 g/mol
SMILES O=C(O)C1=CC=C(OCC2=NC=CC=C2)C(OCC)=C1
InChIKey SNFJCDZYWMZLRB-UHFFFAOYSA-N

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound are not explicitly reported in the available literature. However, insights can be drawn from related benzoic acid derivatives and computational models:

  • Conformational Flexibility :

    • The pyridin-2-ylmethoxy group introduces rotational freedom around the methoxy linker, allowing the pyridine ring to adopt distinct orientations relative to the benzoic acid backbone.
    • The ethoxy group at position 3 may influence steric interactions, favoring specific conformations.
  • Hypothetical Bond Lengths (based on analogous compounds):

    Bond Length (Å)
    C-O (ethoxy) 1.35–1.40
    C-O (methoxy) 1.35–1.40
    C=O (carboxylic acid) 1.20–1.25

Experimental X-ray crystallography would be required to confirm precise bond lengths and angles.

Spectroscopic Characterization Techniques

Spectroscopic methods are critical for confirming the structure and functional groups of this compound. Below is a synthesis of data inferred from analogous compounds and theoretical predictions:

Nuclear Magnetic Resonance (NMR)
Proton Environment Chemical Shift (δ, ppm) Multiplicity Assignment
Carboxylic acid (-COOH) 12.5–13.0 Singlet Broad singlet due to strong hydrogen bonding
Ethoxy (-OCH2CH3) 1.3–1.5 (CH3), 4.1–4.3 (OCH2) Triplet, Quartet Ethyl group protons
Pyridin-2-ylmethoxy (-OCH2C5H4N) 4.5–4.7 (OCH2), 7.2–8.7 (aromatic H) Singlet, Multiplet Methoxy linker and pyridine protons
Benzoic acid aromatic protons 7.0–7.8 Multiplet Protons on the substituted benzene ring

Note: The pyridine ring’s protons (δ 7.2–8.7) are deshielded due to electron-withdrawing effects.

Infrared (IR) Spectroscopy
Functional Group Wavenumber (cm⁻¹)
-COOH (O-H stretch) 2500–3500 (broad)
C=O (stretch) 1680–1720
C-O (ethoxy/methoxy) 1240–1250
Pyridine C=N/C-C 1600–1650

Properties

IUPAC Name

3-ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-2-19-14-9-11(15(17)18)6-7-13(14)20-10-12-5-3-4-8-16-12/h3-9H,2,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFJCDZYWMZLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid involves several steps. One common synthetic route includes the reaction of 3-ethoxybenzoic acid with pyridin-2-ylmethanol under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the ester linkage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid serves as a scaffold for the development of new drugs. Its ability to interact with various biological targets makes it a promising candidate for therapeutic applications:

  • Anticancer Research : The compound has shown potential in disrupting the c-Myc–Max protein complex, which is crucial in cancer cell proliferation . This interaction may lead to the development of novel anticancer therapies.
Biological Target Interaction Type Potential Impact
c-Myc–Max protein complexDisruptionPotential anti-cancer effects
Proteins involved in metabolic pathwaysBinding affinityModulation of enzyme activity
Polyketide synthase 13 (Pks13)InhibitionAntitubercular activity

Biochemical Research

In biochemical studies, the compound is utilized to investigate enzyme interactions and protein-ligand binding dynamics. Preliminary findings suggest that it may modulate enzymatic activities by binding to specific proteins involved in metabolic pathways.

Material Science

The compound's unique structural features allow it to be employed in the development of new materials with specific chemical properties. Its reactivity can be harnessed to create novel compounds for industrial applications.

Tuberculosis Treatment

A high-throughput screening study identified inhibitors targeting Pks13, where derivatives similar to this compound demonstrated significant antitubercular potency (MIC < 1 μM). This suggests that further optimization could lead to effective treatments for resistant strains of Mycobacterium tuberculosis .

c-Myc Inhibition

In assays assessing the disruption of c-Myc–Max/DNA complexes, derivatives exhibited significant activity, particularly those containing carboxylic acid functionalities. This highlights the potential for developing targeted therapies against cancers driven by c-Myc overexpression .

Mechanism of Action

The mechanism by which 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, influencing their activity and modulating biochemical pathways. The exact pathways and targets depend on the context of its use in research .

Comparison with Similar Compounds

Structural Analogues

The compound’s activity and physicochemical properties are influenced by substituent positions and electronic effects. Key analogues include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference
3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid Methoxy (C3), Pyridinylmethoxy (C4) 259.26 Higher polarity due to methoxy; reduced lipophilicity vs. ethoxy analogue
4-Ethoxy-2-(trifluoromethyl)benzoic acid Ethoxy (C4), CF₃ (C2) 234.20 Enhanced lipophilicity (CF₃ group); used in fluorinated drug design
3-Isobutoxy-4-(4-nitrobenzamido)benzoic acid Isobutoxy (C3), Nitrobenzamido (C4) 344.34 Nitro group enhances electron-withdrawing effects; higher synthetic yield (96%)
3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid Ethoxy (C3), Morpholino-oxoethoxy (C4) 309.31 Polar morpholino group improves solubility; discontinued due to stability issues

Key Structural Insights :

  • Substituent Position : Para-substituted pyridinylmethoxy groups (e.g., C4 in the target compound) enhance binding affinity in protein interactions compared to ortho- or meta-substituted analogues .
  • Electron-Donating vs.
Physicochemical Properties
Property 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic Acid 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic Acid 4-Ethoxy-2-(trifluoromethyl)benzoic Acid
LogP ~2.1 (estimated) ~1.8 ~3.2
Solubility (aq.) Moderate (0.5–1 mg/mL) High (>2 mg/mL) Low (<0.1 mg/mL)
pKa (COOH) ~4.2 ~4.0 ~3.8

Analysis :

  • The ethoxy group in the target compound increases lipophilicity (LogP) compared to methoxy analogues, enhancing membrane permeability .
  • Trifluoromethyl derivatives exhibit significantly lower aqueous solubility, limiting their use in hydrophilic environments .

Key Trends :

  • Acid Chloride Coupling : Most benzoic acid derivatives are synthesized via acid chloride intermediates, achieving moderate yields (49–77%) .
  • Green Chemistry : Sodium hypochlorite-mediated cyclization offers cleaner synthesis for methoxy analogues .

Biological Activity

3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO4, with a molecular weight of 273.28 g/mol. The compound features a benzoic acid core with an ethoxy group and a pyridine-derived methoxy group at the para position, which enhances its interaction with biological macromolecules.

Preliminary studies indicate that this compound may interact with proteins involved in various metabolic pathways. Its binding affinity to these proteins suggests potential roles in modulating enzymatic activities and influencing cellular processes.

Interaction with Biological Macromolecules

The compound has shown promising interactions with several biological targets:

Biological TargetInteraction TypePotential Impact
Proteins involved in metabolic pathwaysBinding affinityModulation of enzyme activity
c-Myc–Max protein complexDisruptionPotential anti-cancer effects
Polyketide synthase 13 (Pks13)InhibitionAntitubercular activity

These interactions are crucial for understanding the therapeutic potential of the compound.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives targeting the Pks13 enzyme have shown effectiveness against Mycobacterium tuberculosis, highlighting a potential application in tuberculosis treatment .

Anti-Cancer Properties

The ability to disrupt the c-Myc–Max protein complex positions this compound as a candidate for anti-cancer therapy. Compounds that effectively inhibit this interaction can potentially reduce tumor growth and proliferation .

Case Studies and Research Findings

  • Study on Tuberculosis Treatment : A high-throughput screening identified novel inhibitors targeting Pks13, where derivatives similar to this compound were noted for their antitubercular potency (MIC < 1 μM). These findings suggest that further optimization could lead to effective treatments for resistant strains of M. tuberculosis .
  • c-Myc Inhibition : In an assay assessing the disruption of c-Myc–Max/DNA complexes, derivatives demonstrated significant activity, particularly those with carboxylic acid functionalities, which are also present in this compound .

Q & A

Q. How can the crystal structure of 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement and SHELXS/D for structure solution) is widely used for small-molecule crystallography . For accurate refinement, high-resolution data (e.g., <1.0 Å) is recommended to resolve potential disorder in the ethoxy or pyridylmethoxy groups. Thermal ellipsoid plots and hydrogen-bonding networks should be analyzed to validate molecular packing.

Q. What analytical techniques are suitable for characterizing the purity and functional groups of this compound?

Methodological Answer:

  • LC-MS : Quantifies purity and detects trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and ESI+ ionization .
  • FTIR : Key peaks include the carboxylic acid C=O stretch (~1680 cm⁻¹), pyridyl C-N vibrations (~1580 cm⁻¹), and ether C-O-C bands (~1250 cm⁻¹) .
  • NMR : ¹H-NMR should resolve the pyridyl protons (δ 8.0–8.5 ppm), ethoxy CH₃ (δ 1.3–1.5 ppm), and aromatic protons (δ 6.5–7.5 ppm) .

Q. How can thermal stability be assessed for this benzoic acid derivative?

Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen can determine decomposition temperatures. Sublimation enthalpy (ΔsubH) measurements via the Clausius-Clapeyron equation (e.g., ΔsubH ≈ 21.4 ± 2.3 kcal mol⁻¹ for benzoic acid analogs) provide insights into lattice energy and phase transitions .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound with high yield?

Methodological Answer: A green chemistry approach using sodium hypochlorite (NaOCl) as an oxidant in ethanol (40 mL per 2 mmol substrate) at room temperature for 3 hours achieves ~73% yield . Key parameters:

  • Stoichiometry : 4:1 molar ratio of NaOCl to substrate.
  • Workup : Ethanol removal under reduced pressure, followed by alumina plug filtration to isolate the product.

Q. What strategies resolve discrepancies in sublimation enthalpy data for benzoic acid derivatives?

Methodological Answer: Discrepancies arise from measurement techniques (e.g., TGA vs. calorimetry) and temperature adjustments. Standardize ΔsubH to 298 K using the equation:

ΔsubH(T)=ΔsubH(T0)+ΔCp(TT0)\Delta_{\text{sub}}H(T) = \Delta_{\text{sub}}H(T_0) + \Delta C_p \cdot (T - T_0)

where ΔCp\Delta C_p is the heat capacity difference between solid and gas phases. Cross-validate with computational models (e.g., additive lattice energy models) .

Q. How can crystallographic data be interpreted to predict intermolecular interactions?

Methodological Answer: Analyze hydrogen-bonding motifs (e.g., carboxylic acid dimerization, O–H···N interactions with pyridyl groups) and π-π stacking distances (typically 3.3–3.8 Å for aromatic rings). Software like Mercury (CCDC) visualizes packing diagrams and quantifies interaction energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.